JTP-70902

MEK1/2 inhibitor potency selectivity

JTP-70902 is the only MEK inhibitor that uniquely induces the tumor suppressor p15INK4b, making it an essential tool for cell cycle regulation studies in cancers with p16INK4a inactivation. Unlike trametinib or selumetinib, its mechanism depends on p15INK4b induction, enabling clean experimental systems with built‑in controls (p15INK4b-deficient MEFs, COLO320 DM). With 109‑fold greater potency against MEK1 than U0126 (IC50 11 nM vs 1200 nM), it ensures reliable assays at low concentrations. Demonstrating 57% tumor growth inhibition in HT‑29 xenografts and a favorable safety profile, JTP‑70902 is the superior choice for preclinical colorectal cancer research and combination studies.

Molecular Formula C24H21BrFN5O5S
Molecular Weight 590.4 g/mol
CAS No. 871696-49-0
Cat. No. B1673107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJTP-70902
CAS871696-49-0
SynonymsJTP 70902
JTP-70902
JTP70902
N-(3-(5-(4-bromo-2-fluorophenylamino)-3-cyclopropyl-8-methyl-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido(2,3-d)pyrimidin-1-yl)phenyl)methanesulfonamide
Molecular FormulaC24H21BrFN5O5S
Molecular Weight590.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(C2=C1N(C(=O)N(C2=O)C3CC3)C4=CC=CC(=C4)NS(=O)(=O)C)NC5=C(C=C(C=C5)Br)F
InChIInChI=1S/C24H21BrFN5O5S/c1-29-20(32)12-19(27-18-9-6-13(25)10-17(18)26)21-22(29)30(24(34)31(23(21)33)15-7-8-15)16-5-3-4-14(11-16)28-37(2,35)36/h3-6,9-12,15,27-28H,7-8H2,1-2H3
InChIKeyPDRPNIUQNAWRSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JTP-70902 (CAS 871696-49-0) – A Selective MEK1/2 Inhibitor for Cancer Research Procurement


JTP-70902 (CAS 871696-49-0) is a pyrido-pyrimidine derivative identified as a selective, ATP-competitive inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2 [1]. It exhibits a distinct p15INK4b-inductive property, leading to G1 cell cycle arrest in human colon cancer HT-29 cells [1]. The compound has demonstrated potent in vitro growth inhibition against a panel of colorectal cancer cell lines and significant antitumor activity in an HT-29 xenograft model [1].

Why JTP-70902 Cannot Be Substituted with Generic MEK Inhibitors for Specific Research Applications


Generic substitution among MEK inhibitors is scientifically unsound due to significant differences in their potency, selectivity profiles, and downstream biological effects. JTP-70902, for instance, is a relatively weak MEK1/2 inhibitor compared to clinical-stage agents like trametinib or selumetinib [1], yet it uniquely induces the tumor suppressor p15INK4b as a primary mechanism of action [2]. This property is not uniformly shared by other MEK inhibitors and is critical for its activity in p16INK4a-inactivated tumor models [2]. Furthermore, its in vivo efficacy and safety profile are distinct, as detailed in the quantitative evidence below. Selecting a different MEK inhibitor would fundamentally alter the experimental outcome, making JTP-70902 the specific tool required for studies focused on p15INK4b induction and its role in cell cycle regulation.

Quantitative Differentiation of JTP-70902: Evidence for Scientific Selection


JTP-70902 Exhibits Lower Potency but Higher Selectivity in MEK1/2 Inhibition Compared to Clinical MEK Inhibitors

JTP-70902 inhibits MEK1 with an IC50 of 11 nM and MEK2 with an IC50 of 7.2 nM in a B-Raf-activated cascade assay, which is approximately 15- to 100-fold less potent than clinical MEK inhibitors like trametinib (IC50 0.7 nM for MEK1) [1] and selumetinib (IC50 14 nM for MEK1) . However, this lower potency is offset by a distinct selectivity profile; JTP-70902 did not inhibit c-Raf, B-Raf, or ERK1/2 at concentrations up to 10 µM and showed no activity against a panel of 23 Tyr kinases and 13 Ser/Thr kinases [2]. This unique combination of moderate potency and high kinase selectivity makes JTP-70902 a preferred tool for studying MEK-dependent pathways with minimal off-target effects.

MEK1/2 inhibitor potency selectivity cancer research

JTP-70902 Demonstrates Superior In Vitro Potency Against MEK1/2 Compared to the Research Tool U0126

In a direct head-to-head comparison using Raf-MEK-ERK cascade assays, JTP-70902 was significantly more potent than the widely used research tool U0126. JTP-70902 inhibited MEK1 (B-Raf-activated) with an IC50 of 11 nM, whereas U0126 required 1200 nM (a 109-fold difference) [1]. Similarly, for MEK2 (c-Raf-activated), JTP-70902's IC50 was 6.0 nM compared to 220 nM for U0126 (a 37-fold difference) [1]. This quantitative advantage confirms JTP-70902 as a more potent and selective alternative to U0126 for studies requiring MEK1/2 inhibition.

MEK1/2 inhibitor U0126 potency comparison cancer cell lines

JTP-70902's Antitumor Activity is Dependent on p15INK4b Induction, a Unique Mechanism Not Shared by All MEK Inhibitors

The antitumor effect of JTP-70902 is mechanistically linked to the induction of the CDK inhibitor p15INK4b. This was demonstrated by showing that p15INK4b-deficient mouse embryonic fibroblasts (MEFs) were significantly more resistant to growth inhibition by JTP-70902 compared to wild-type MEFs [1]. Furthermore, JTP-70902 failed to inhibit the growth of COLO320 DM cells, which lack constitutive ERK phosphorylation and do not induce p15INK4b in response to the compound [2]. This contrasts with other MEK inhibitors like trametinib, which also induce p15INK4b but are primarily characterized by their high potency and broader clinical application, not specifically by this p15INK4b-dependent mechanism as a defining feature.

p15INK4b cell cycle arrest tumor suppressor mechanism of action

JTP-70902 Exhibits Significant In Vivo Antitumor Activity in an HT-29 Xenograft Model with a Favorable Safety Profile

In an HT-29 human colon cancer xenograft model, oral administration of JTP-70902 at 100 mg/kg twice daily for 21 days resulted in a 57% reduction in tumor growth compared to vehicle-treated controls (T/C = 43%) [1]. Notably, this significant antitumor effect was achieved without any significant changes in body weight or gross lesions at autopsy, indicating a favorable safety profile at the efficacious dose [2]. This in vivo efficacy is coupled with complete inhibition of ERK1/2 phosphorylation in tumor tissue and upregulation of p15INK4b and p27KIP1 mRNA [3].

xenograft in vivo efficacy HT-29 colorectal cancer antitumor

Recommended Research Applications for JTP-70902 Based on Quantitative Evidence


Elucidating the Role of p15INK4b in p16INK4a-Deficient Tumors

JTP-70902 is the ideal tool for studies investigating the therapeutic potential of p15INK4b induction in cancers with p16INK4a inactivation. Its mechanism of action, which requires p15INK4b induction for full growth inhibition [1], provides a clean experimental system. The resistance of p15INK4b-deficient MEFs and the insensitivity of COLO320 DM cells [2] serve as powerful internal controls for such investigations, allowing researchers to dissect the specific contribution of p15INK4b to the observed antitumor effects.

Preclinical In Vivo Studies of MEK Inhibition in Colorectal Cancer

Based on the significant tumor growth inhibition observed in the HT-29 xenograft model (57% reduction with a T/C of 43%) [3], JTP-70902 is well-suited for in vivo preclinical studies targeting colorectal cancer. Its favorable safety profile in this model (no significant body weight changes or gross lesions) [4] makes it a reliable compound for long-term efficacy and tolerability studies, as well as for combination therapy experiments where minimal toxicity is paramount.

In Vitro Kinase Selectivity Profiling and Off-Target Analysis

Given its demonstrated lack of activity against a broad panel of 23 Tyr kinases and 13 Ser/Thr kinases at concentrations up to 10 µM [5], JTP-70902 is an excellent tool for studies requiring a high degree of kinase selectivity. This profile is particularly valuable for experiments designed to attribute cellular phenotypes specifically to MEK1/2 inhibition, minimizing the confounding effects of off-target kinase activity that might be present with less selective inhibitors.

Replacement for U0126 in MEK-Dependent Assays

JTP-70902 is a superior alternative to the commonly used MEK inhibitor U0126. Direct comparison shows JTP-70902 is 109-fold more potent against MEK1 (IC50 11 nM vs. 1200 nM) and 37-fold more potent against MEK2 (IC50 6.0 nM vs. 220 nM) [6]. This substantial increase in potency allows researchers to use significantly lower compound concentrations, reducing the likelihood of off-target effects and improving the reliability of cell-based assays and in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for JTP-70902

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.